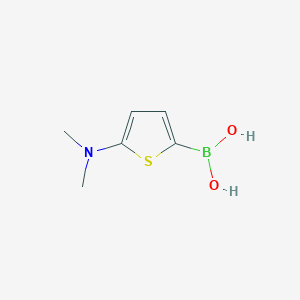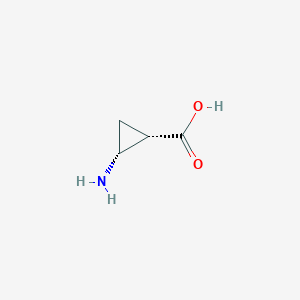
(1S,2R)-2-Aminocyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-Aminocyclopropane-1-carboxylic acid is a chiral amino acid derivative known for its significant role in plant physiology and its potential applications in medicinal chemistry. This compound is a conformationally rigid analog of natural amino acids and serves as a precursor in the biosynthesis of ethylene, a crucial plant hormone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alkylation of Glycine Equivalents with 1,2-Electrophiles: This method involves the alkylation of glycine equivalents using 1,2-electrophiles.
Intramolecular Cyclization of γ-Substituted Amino Acid Derivatives: This approach involves the cyclization of γ-substituted amino acid derivatives under acidic or basic conditions to form the cyclopropane ring.
Alkene Cyclopropanation: This method uses diazo compounds, ylides, or carbene intermediates to cyclopropanate alkenes, leading to the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of (1S,2R)-2-Aminocyclopropane-1-carboxylic acid often involves the use of enzymatic processes to achieve high enantioselectivity. Enzymatic hydrolysis of lactones or other suitable precursors can yield the desired enantiomer with high purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1S,2R)-2-Aminocyclopropane-1-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Various halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
(1S,2R)-2-Aminocyclopropane-1-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (1S,2R)-2-Aminocyclopropane-1-carboxylic acid involves its conversion to ethylene in plants. This process is catalyzed by the enzyme 1-aminocyclopropane-1-carboxylate oxidase, which facilitates the oxidative cleavage of the cyclopropane ring, leading to the formation of ethylene . The molecular targets and pathways involved include the ethylene signaling pathway, which regulates various physiological processes in plants .
Comparison with Similar Compounds
Similar Compounds
Coronamic Acid: Another cyclopropane-containing amino acid with similar physiological activity in plants.
Norcoronamic Acid: A derivative with slight structural differences but similar biological functions.
Allo-Coronamic Acid: An isomer with distinct stereochemistry but comparable applications.
Uniqueness
(1S,2R)-2-Aminocyclopropane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological activity and makes it a valuable tool in both plant physiology and medicinal chemistry .
Properties
Molecular Formula |
C4H7NO2 |
|---|---|
Molecular Weight |
101.10 g/mol |
IUPAC Name |
(1S,2R)-2-aminocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H7NO2/c5-3-1-2(3)4(6)7/h2-3H,1,5H2,(H,6,7)/t2-,3+/m0/s1 |
InChI Key |
LHKAUBTWBDZARW-STHAYSLISA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1N)C(=O)O |
Canonical SMILES |
C1C(C1N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


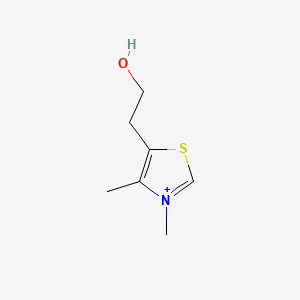
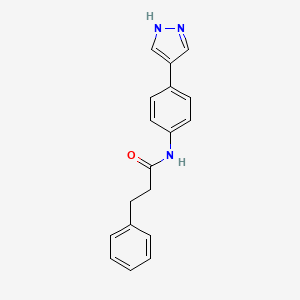
![2-Methoxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12980533.png)
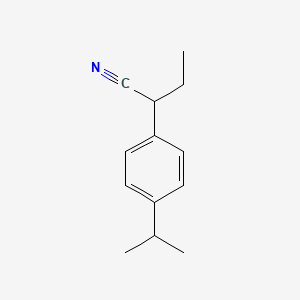
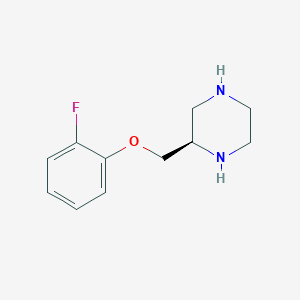
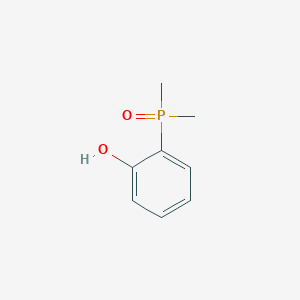
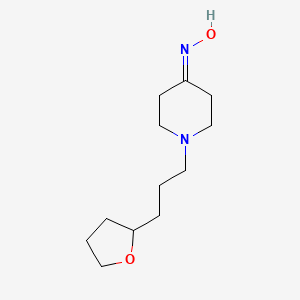

![(1R,5R)-3-tert-Butyl 10-methyl 8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3,10(2H)-dicarboxylate](/img/structure/B12980581.png)
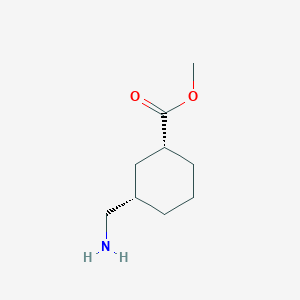
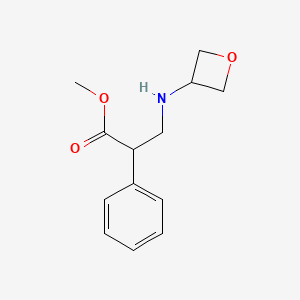
![7,8-Dihydrooxepino[3,2-d]pyrimidin-9(6H)-one](/img/structure/B12980600.png)
![4-chloro-6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbaldehyde](/img/structure/B12980608.png)
